![molecular formula C16H20N2O2 B7513523 1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFU, and it is synthesized using a specific method that yields high-quality results. DMFU has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been documented. In
Mecanismo De Acción
The mechanism of action of DMFU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DMFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DMFU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for mood regulation.
Biochemical and Physiological Effects:
DMFU has been shown to have various biochemical and physiological effects. In animal studies, DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. DMFU has also been shown to improve cognitive function in animal models of Alzheimer's disease. DMFU has been shown to have anxiolytic and antidepressant effects in animal models, and it has been studied as a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFU has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a simple method that yields high-quality results. DMFU is also stable and can be stored for long periods without degradation. However, one limitation is that DMFU is relatively expensive, which can make it difficult to use in large-scale experiments. Another limitation is that the mechanism of action of DMFU is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on DMFU. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMFU and to design experiments that target specific pathways. Finally, more research is needed to explore the potential applications of DMFU in agriculture, particularly as a pesticide.
Métodos De Síntesis
DMFU is synthesized using a specific method that involves the reaction of 2,6-dimethylaniline with 5-methylfurfuryl isocyanate. This reaction yields DMFU as a white crystalline solid with a high purity level. The synthesis method is relatively simple and yields high-quality results, making it an ideal method for producing DMFU for scientific research applications.
Aplicaciones Científicas De Investigación
DMFU has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMFU has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. In material science, DMFU has been studied as a potential building block for the synthesis of new materials with unique properties. In agriculture, DMFU has been studied as a potential pesticide due to its ability to inhibit the growth of various pests.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)15(10)18-16(19)17-13(4)14-9-8-12(3)20-14/h5-9,13H,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSCCORVACEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
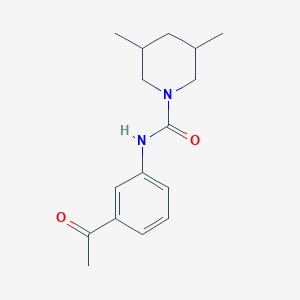
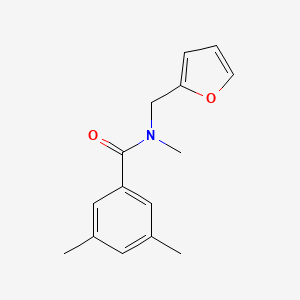
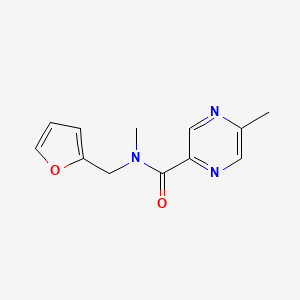

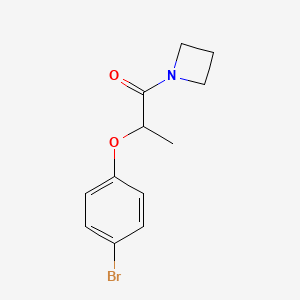
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)
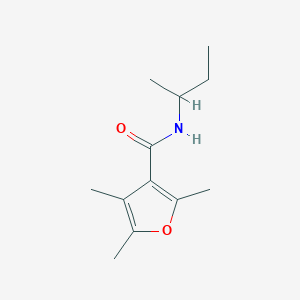
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)